Isohyodeoxycholic acid Isohyodeoxycholic acid Isohydroxycholic acid, also known as isohydroxycholate or beta-hyodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Isohydroxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isohydroxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, isohydroxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 570-84-3
VCID: VC21124870
InChI: InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol

Isohyodeoxycholic acid

CAS No.: 570-84-3

Cat. No.: VC21124870

Molecular Formula: C24H40O4

Molecular Weight: 392.6 g/mol

* For research use only. Not for human or veterinary use.

Isohyodeoxycholic acid - 570-84-3

Specification

Description Isohydroxycholic acid, also known as isohydroxycholate or beta-hyodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Isohydroxycholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Isohydroxycholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, isohydroxycholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 570-84-3
Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
IUPAC Name (4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1
Standard InChI Key DGABKXLVXPYZII-MMTMODRTSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

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